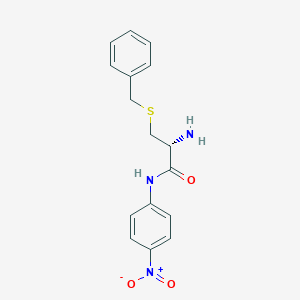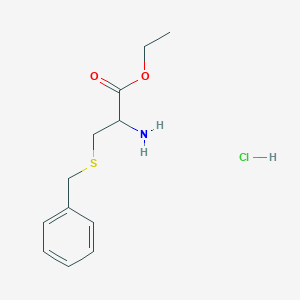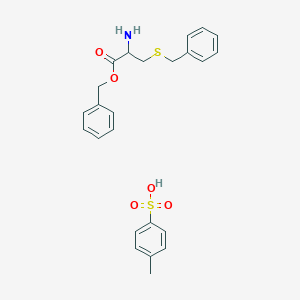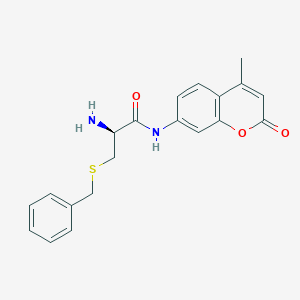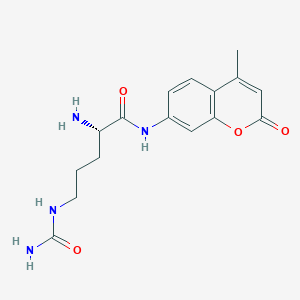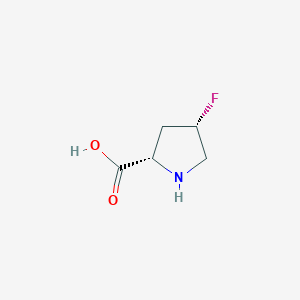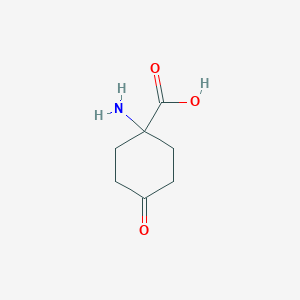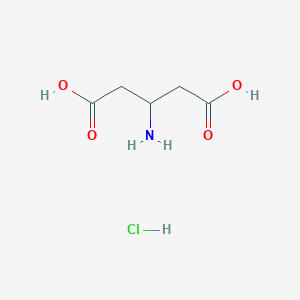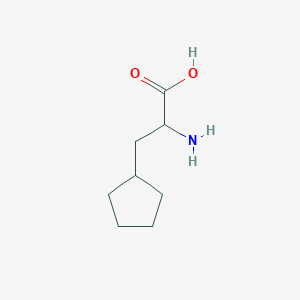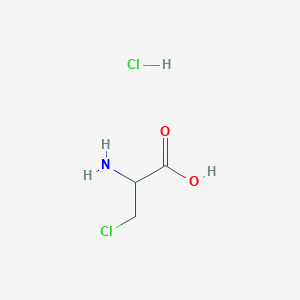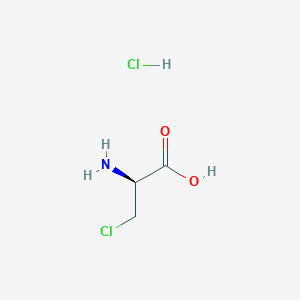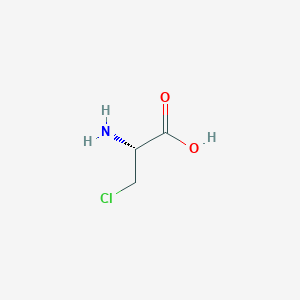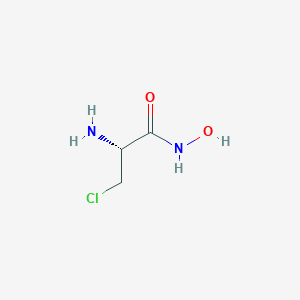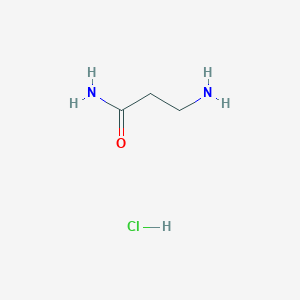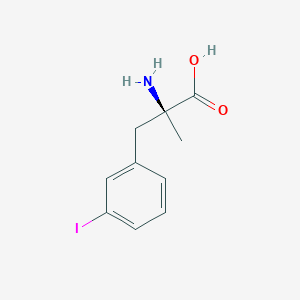
(S)-alpha-Methyl-3-Iodophenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s chemical formula, its molecular weight, and possibly its structure. It might also include information on the compound’s appearance or any distinctive characteristics.
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized. It could include the starting materials, the reaction conditions, and the yield of the reaction.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, possibly including its stereochemistry, its conformation, and any interesting structural features.Chemical Reactions Analysis
This would involve a discussion of the reactions that the compound undergoes. This could include its reactivity, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Oncologic Imaging
(S)-alpha-Methyl-3-Iodophenylalanine has been studied for its application in oncologic imaging. A comparative study of structurally related iodinated amino acids, including (123)I-3-IMT, a derivative of (S)-alpha-Methyl-3-Iodophenylalanine, found that some of these compounds show promise for oncologic imaging outside the brain. The study highlighted the potential of these compounds in tumor uptake and biodistribution, with reduced renal accumulation compared to (123)I-3-IMT (Lahoutte et al., 2003).
Amino Acid Transport and Tumor Imaging
Research has also explored the use of amino acid analogs like (S)-alpha-Methyl-3-Iodophenylalanine in tumor imaging. A study demonstrated that preloading with amino acids increases the tumor accumulation and image contrast of 3-(123)I-Iodo-L-alpha-methyltyrosine (3-IMT), a compound related to (S)-alpha-Methyl-3-Iodophenylalanine. This suggests that amino acid preloading can enhance the effectiveness of these compounds in tumor imaging (Lahoutte et al., 2002).
Study of Amino Acid Derivatives
The structural studies and modifications of amino acids, including derivatives of (S)-alpha-Methyl-3-Iodophenylalanine, have been a subject of research. These studies have focused on understanding the interactions of these derivatives with various enzymes and transport systems, which has implications for their use in medical and biological applications (Simpson & Davidson, 1976).
Incorporation into Proteins for Structural Studies
There is research on the incorporation of halogenated phenylalanine derivatives, like (S)-alpha-Methyl-3-Iodophenylalanine, into proteins. This technique aids in structural studies of proteins using methods like X-ray crystallography, enhancing our understanding of protein structures and functions (Xie et al., 2004).
Development of Radiopharmaceuticals
(S)-alpha-Methyl-3-Iodophenylalanine has been explored in the development of radiopharmaceuticals for diagnostic and therapeutic applications in oncology. Studies have focused on synthesizing radioiodinated phenylalanine derivatives and evaluating their uptake in cancer cells, contributing to the advancement of cancer diagnosis and treatment (Vaidyanathan et al., 2011).
Safety And Hazards
This would involve a discussion of any safety concerns associated with the compound, such as its toxicity, flammability, or reactivity.
Future Directions
This would involve a discussion of potential future research directions. This could include potential applications of the compound, or areas where further research is needed.
properties
IUPAC Name |
(2S)-2-amino-3-(3-iodophenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYLCZQGMUWCBV-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)I)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=CC=C1)I)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-alpha-Methyl-3-Iodophenylalanine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

